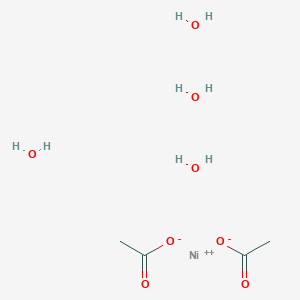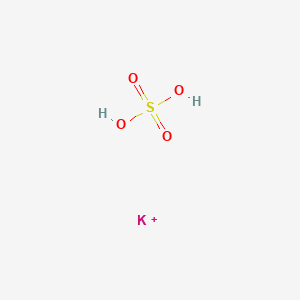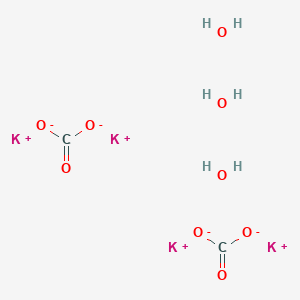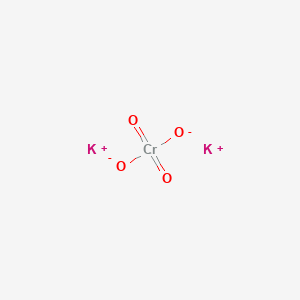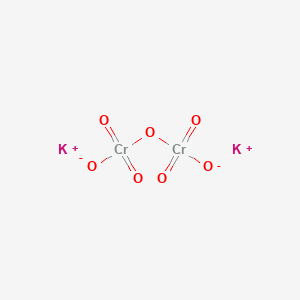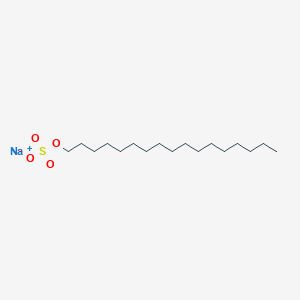
Sodium heptadecyl sulfate
Descripción general
Descripción
Sodium heptadecyl sulfate (SHS) is a chemical compound that belongs to the class of alkyl sulfates. It is a surfactant that is commonly used in various scientific research applications due to its unique properties. SHS is a white crystalline powder that is soluble in water and has a molecular weight of 316.5 g/mol.
Mecanismo De Acción
The mechanism of action of Sodium heptadecyl sulfate is based on its ability to disrupt the structure of cell membranes. Sodium heptadecyl sulfate interacts with the lipid bilayer of the cell membrane, causing it to become more permeable. This allows for the entry of various molecules into the cell, which can have various effects on cellular function.
Efectos Bioquímicos Y Fisiológicos
Sodium heptadecyl sulfate has various biochemical and physiological effects on cells and tissues. It has been shown to increase the permeability of cell membranes, which can lead to the uptake of various molecules into the cell. Sodium heptadecyl sulfate has also been shown to have antimicrobial properties, which can be useful in the treatment of various infections. In addition, Sodium heptadecyl sulfate has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Sodium heptadecyl sulfate in lab experiments is its ability to disrupt cell membranes, which allows for the uptake of various molecules into the cell. This can be useful in various experiments where the uptake of molecules into cells is required. However, Sodium heptadecyl sulfate can also have toxic effects on cells and tissues, which can limit its use in certain experiments. In addition, Sodium heptadecyl sulfate can be difficult to work with due to its high solubility in water.
Direcciones Futuras
There are various future directions for the use of Sodium heptadecyl sulfate in scientific research. One area of research is the development of new drug delivery systems using liposomes. Sodium heptadecyl sulfate can be used in the production of liposomes, which can be used to deliver drugs to specific cells and tissues. Another area of research is the development of new antimicrobial agents using Sodium heptadecyl sulfate. Sodium heptadecyl sulfate has been shown to have antimicrobial properties, which can be useful in the treatment of various infections. Finally, Sodium heptadecyl sulfate can be used in the production of nanoparticles, which have various applications in medicine and biotechnology. Further research is needed to explore the potential of Sodium heptadecyl sulfate in these areas.
Conclusion
In conclusion, Sodium heptadecyl sulfate is a chemical compound that is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological experiments and has various biochemical and physiological effects on cells and tissues. Sodium heptadecyl sulfate has advantages and limitations for lab experiments, and there are various future directions for its use in scientific research. Further research is needed to explore the potential of Sodium heptadecyl sulfate in various areas of research.
Métodos De Síntesis
The synthesis of Sodium heptadecyl sulfate involves the reaction of heptadecanol with sulfur trioxide in the presence of a catalyst. The resulting product is then neutralized with sodium hydroxide to form Sodium heptadecyl sulfate. This method is commonly used in the laboratory to produce Sodium heptadecyl sulfate in large quantities.
Aplicaciones Científicas De Investigación
Sodium heptadecyl sulfate is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological experiments. Sodium heptadecyl sulfate is also used in the production of liposomes, which are used in drug delivery systems. In addition, Sodium heptadecyl sulfate is used in the synthesis of nanoparticles, which have various applications in medicine and biotechnology.
Propiedades
IUPAC Name |
sodium;heptadecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHURSJAUVYNJBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880478 | |
| Record name | Sodium heptadecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium heptadecyl sulfate | |
CAS RN |
5910-79-2, 68955-20-4 | |
| Record name | Sodium heptadecyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium heptadecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium heptadecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfuric acid, mono-C16-18-alkyl esters, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM HEPTADECYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B59KW95BRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








